molecular formula C26H20N2 B8674720 N,N'-Bis(2-naphthyl)-m-phenylenediamine CAS No. 5862-75-9

N,N'-Bis(2-naphthyl)-m-phenylenediamine

Cat. No. B8674720
M. Wt: 360.4 g/mol
InChI Key: AJOAZEMNFCIPMQ-UHFFFAOYSA-N
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Patent
US06228547B1

Procedure details

Into a 100-ml reaction flask were introduced 5.0 g (46.2 mmol) of m-phenylenediamine, 20.1 g (97.1 mmol) of 2-bromonaphthalene, 222 mg of Pd2 (dba)3, i.e., tris(dibenzylideneacetone)dipalladium, 269 mg of 1,1-bis(diphenylphosphino)ferrocene, and 9.5 g (98.9 mmol) of sodium t-butoxide. After the atmosphere in the flask was replaced with nitrogen, 20 ml of toluene was added to the contents. This mixture was reacted at 120° C. overnight. The reaction mixture was cooled to room temperature and the resultant inorganic salt precipitate was filtered off. The filtrate was washed with water (twice), dried (MgSO4), and then concentrated. The resultant crude crystals were recrystallized from toluene to obtain 7.03 g of the target compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
222 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
269 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[CH:2]=1.Br[C:10]1[CH:19]=[CH:18][C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=1.[CH3:20][C:21]([CH3:24])([O-])[CH3:22].[Na+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[CH-]1C(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=C1.[Fe+2].C1(C)C=CC=CC=1>[CH:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:18]=[CH:19][C:10]=1[NH:7][C:3]1[CH:4]=[CH:5][CH:6]=[C:1]([NH:8][C:3]2[CH:4]=[CH:5][C:24]3[C:21](=[CH:22][CH:2]=[CH:1][CH:6]=3)[CH:20]=2)[CH:2]=1 |f:2.3,4.5.6.7.8,9.10.11|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC(=CC=C1)N)N
Name
Quantity
20.1 g
Type
reactant
Smiles
BrC1=CC2=CC=CC=C2C=C1
Name
Quantity
9.5 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
222 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
269 mg
Type
catalyst
Smiles
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2]
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-ml reaction flask
ADDITION
Type
ADDITION
Details
was added to the contents
CUSTOM
Type
CUSTOM
Details
This mixture was reacted at 120° C. overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resultant inorganic salt precipitate was filtered off
WASH
Type
WASH
Details
The filtrate was washed with water (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resultant crude crystals were recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)NC1=CC(=CC=C1)NC1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.03 g
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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